molecular formula C18H17ClN2O5S B2652955 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole CAS No. 1105224-47-2

5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2652955
CAS No.: 1105224-47-2
M. Wt: 408.85
InChI Key: JJMCHQPPWWNXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a sulfonylmethyl group at position 5 and a 4-ethoxyphenyl group at position 2. The sulfonylmethyl moiety is derived from a 3-chloro-4-methoxyphenylsulfonyl group, contributing to its unique electronic and steric properties. This compound belongs to a class of molecules known for diverse biological activities, including anticancer, antimicrobial, and enzyme-modulating effects .

Properties

IUPAC Name

5-[(3-chloro-4-methoxyphenyl)sulfonylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S/c1-3-25-13-6-4-12(5-7-13)18-20-17(26-21-18)11-27(22,23)14-8-9-16(24-2)15(19)10-14/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMCHQPPWWNXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Introduction of the Sulfonyl Group: : The sulfonyl group is introduced via sulfonylation reactions. This can be achieved by reacting the oxadiazole intermediate with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

  • Substitution Reactions: : The chloro and methoxy groups are typically introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using chlorine gas or N-chlorosuccinimide (NCS), while methoxylation can be achieved using methanol in the presence of a catalyst.

  • Final Assembly: : The final compound is assembled by coupling the sulfonylated oxadiazole with the ethoxyphenyl moiety. This step often involves nucleophilic substitution reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of amines or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could be effective against certain diseases, although more studies are needed to confirm its efficacy and safety.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonyl and oxadiazole moieties are likely involved in binding interactions, while the chloro and methoxy groups may influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • 1,2,4-Oxadiazole Derivatives: 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d): This compound, reported by Zhang et al. (2005), shares the 1,2,4-oxadiazole core but differs in substituents. The 5-position features a chlorothiophene ring, while the 3-position has a trifluoromethylphenyl group. It exhibits potent apoptosis-inducing activity in breast and colorectal cancer cells (IC₅₀ = 0.8–1.2 µM) . 2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole: This analogue replaces the sulfonylmethyl group with a sulfanylmethyl-triazole moiety. No biological data are reported, but triazole-sulfanyl derivatives are often associated with antimicrobial activity .

Triazole-Based Analogues

  • 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole : This triazole derivative shares the 4-chlorophenyl and 4-methoxyphenyl substituents but replaces the oxadiazole core with a triazole ring. Such compounds are frequently reported to exhibit antifungal and antibiotic activities due to the –N–C–S unit .
  • 3-(4-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole : Substitution of the oxadiazole with a triazole and introduction of a fluorophenyl group enhance lipophilicity, which may improve membrane permeability but reduce solubility .

Substituent Effects

Halogen and Alkoxy Groups

  • Chlorine vs. Bromine : highlights that chloro derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibit higher antimicrobial activity compared to bromo analogues, likely due to enhanced electrophilicity and hydrogen-bonding capacity .
  • Methoxy vs. Ethoxy : The target compound’s 4-ethoxyphenyl group increases steric bulk compared to methoxy-substituted analogues (e.g., 4-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one). Ethoxy groups may prolong metabolic stability by resisting demethylation .

Sulfonyl vs. Sulfanyl Groups

  • Sulfanylmethyl (e.g., 5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl] derivatives) : Sulfanyl groups are less polar, favoring membrane penetration but increasing susceptibility to oxidative degradation .

Key Research Findings

  • Anticancer Activity : Oxadiazole derivatives like 1d demonstrate that electron-withdrawing groups at position 5 (e.g., chlorothiophene) are critical for apoptosis induction. The target compound’s sulfonylmethyl group may mimic this effect but requires empirical validation.
  • Antimicrobial Activity : Triazole-sulfanyl derivatives (e.g., 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole) highlight the importance of halogen and sulfur moieties for disrupting microbial membranes or enzymes .
  • Metabolic Stability : Ethoxy and methoxy groups in aryl substituents improve resistance to oxidative metabolism compared to shorter alkoxy chains .

Biological Activity

The compound 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole belongs to the oxadiazole class of compounds, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20ClN3O4S\text{C}_{19}\text{H}_{20}\text{ClN}_3\text{O}_4\text{S}

This structure features a sulfonyl group, which is critical for its biological activity.

Research indicates that oxadiazole derivatives exhibit their biological effects through various mechanisms:

  • Cytotoxicity : Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines such as Hep-2 and A549. These effects are often mediated through apoptosis and cell cycle arrest mechanisms .
  • Antiangiogenic Activity : The compound has been reported to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) and inhibiting hypoxia-inducible factor 1-alpha (HIF-1α) translocation. This is crucial in cancer treatment as it prevents tumor growth by limiting blood supply .
  • Microtubule Depolymerization : Similar derivatives have demonstrated strong microtubule-depolymerizing activity, which can disrupt mitotic spindle formation in cancer cells, leading to cell death .

Table 1: Biological Activity Summary

Activity TypeCell Lines TestedIC50 (µM)Reference
CytotoxicityHep-215.63
A549<10
AntiangiogenicHUVECs6.25
Apoptosis InductionMCF-710.38
MDA-MB-23112.50

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of various oxadiazole derivatives, it was found that the compound significantly inhibited cell proliferation in both Hep-2 and A549 cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Flow cytometry assays revealed that this compound induces apoptosis in a dose-dependent manner by increasing p53 levels and activating caspase pathways in MCF-7 cells .

Discussion

The biological activity of this compound highlights its potential as an anticancer agent. Its ability to induce apoptosis and inhibit angiogenesis positions it as a promising candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of oxadiazole derivatives typically involves cyclization of amidoxime precursors with carboxylic acids or esters under dehydrating conditions. For sulfonyl-containing analogs, a multi-step approach is advised:

Sulfonylation : React 3-chloro-4-methoxybenzenesulfonyl chloride with a methylene precursor (e.g., mercaptoethanol) to form the sulfonylmethyl intermediate.

Oxadiazole Formation : Condense the intermediate with 4-ethoxyphenylamidoxime using a catalyst like DCC (dicyclohexylcarbodiimide) in anhydrous THF at 80°C for 12–24 hours .

  • Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amidoxime to sulfonylmethyl precursor) to minimize side products. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structural characterization challenges (e.g., crystallinity issues) be addressed for this compound?

  • Methodological Answer :

  • Crystallization : Use slow evaporation in a mixed solvent system (e.g., dichloromethane/methanol) to enhance crystal growth. If crystals fail to form, employ vapor diffusion techniques.
  • X-ray Diffraction : For disordered structures (common in sulfonyl-containing compounds), collect high-resolution data (≤1.0 Å) and use SHELXL for refinement. Apply TWIN commands in SHELX for handling twinned crystals .
  • Complementary Techniques : Use 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm substituent positions and FT-IR to validate sulfonyl (SO2_2) stretches (~1350–1150 cm1^{-1}) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for 1,2,4-oxadiazoles with sulfonylmethyl groups in biological systems?

  • Methodological Answer :

  • Key SAR Findings :
  • 5-Position Substitution : Electrophilic groups (e.g., sulfonylmethyl) enhance apoptosis-inducing activity by interacting with cellular targets like TIP47 (insulin-like growth factor II receptor-binding protein) .
  • 3-Phenyl Modifications : Electron-donating groups (e.g., 4-ethoxyphenyl) improve solubility and membrane permeability. Replace with pyridyl rings to explore π-π stacking interactions with hydrophobic protein pockets .
  • Experimental Validation : Conduct cytotoxicity assays (e.g., MTT on T47D breast cancer cells) and compare IC50_{50} values against analogs lacking sulfonyl groups. Use molecular docking to map binding modes .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes. Sulfonyl groups may undergo glucuronidation, reducing bioavailability. Introduce methyl groups to block metabolic hotspots.
  • Formulation Adjustments : Use PEGylated nanoparticles to enhance systemic exposure. Validate efficacy in xenograft models (e.g., MX-1 tumors) with dose escalation (10–50 mg/kg, IP) .
  • Target Engagement Studies : Employ photoaffinity labeling (e.g., biotin-tagged probes) to confirm target binding in vivo. Cross-reference with proteomics data to identify off-target effects .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Protocols : Use AutoDock Vina with flexible ligand sampling. Parameterize the sulfonyl group’s partial charges using DFT calculations (B3LYP/6-31G* basis set).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the sulfonyl oxygen and Lys/Arg residues in the target’s active site .
  • QSAR Modeling : Develop a model using descriptors like LogP, polar surface area, and H-bond acceptors. Validate with a dataset of 50+ oxadiazole derivatives .

Technical Challenges & Solutions

Q. How can crystallographic disorder in the sulfonylmethyl moiety be resolved during refinement?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7 Å) to improve resolution. Collect multiple datasets at 100 K to mitigate thermal motion.
  • Refinement Tactics : In SHELXL, apply PART instructions to model disorder. Constrain SO2_2 bond distances (S–O ≈ 1.43 Å) and angles (O–S–O ≈ 119°) using AFIX commands. Validate with Rfree_{\text{free}} convergence (<5% difference from Rwork_{\text{work}}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.